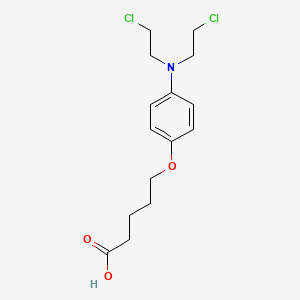
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- is a complex organic compound with significant applications in various fields. It is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid containing five carbon atoms. The compound is known for its unique chemical structure, which includes a valeric acid backbone with a bis(2-chloroethyl)amino group attached to a phenoxy ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with bis(2-chloroethyl)amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific cellular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by disrupting their DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminovaleric acid: A derivative of valeric acid with an amino group, known for its role in the synthesis of biopolymers.
Valeric acid: The parent compound, used in the synthesis of esters and other derivatives.
Bis(2-chloroethyl)amine: A related compound with similar chemical properties, used in the synthesis of various organic molecules.
Uniqueness
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- is unique due to its combination of a valeric acid backbone with a bis(2-chloroethyl)amino group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
92700-02-2 |
|---|---|
Molekularformel |
C15H21Cl2NO3 |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
5-[4-[bis(2-chloroethyl)amino]phenoxy]pentanoic acid |
InChI |
InChI=1S/C15H21Cl2NO3/c16-8-10-18(11-9-17)13-4-6-14(7-5-13)21-12-2-1-3-15(19)20/h4-7H,1-3,8-12H2,(H,19,20) |
InChI-Schlüssel |
BVLNFTAVPDUETK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















